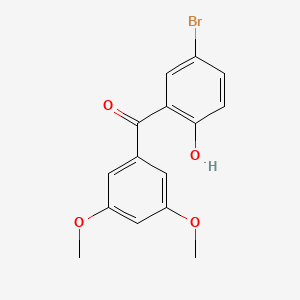

(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone

Description

(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone (CAS: 1632406-52-0) is a diaryl methanone derivative characterized by a brominated hydroxyphenyl group and a 3,5-dimethoxyphenyl moiety. This compound is commercially available in varying quantities (e.g., 100 mg to 500 mg) for research purposes . Its structural features—a hydroxyl group at position 2, bromine at position 5, and two methoxy groups on the adjacent aryl ring—impart distinct electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

(5-bromo-2-hydroxyphenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-11-5-9(6-12(8-11)20-2)15(18)13-7-10(16)3-4-14(13)17/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKMUOUOUNWQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=C(C=CC(=C2)Br)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone typically involves the condensation of 5-bromo-2-hydroxybenzophenone with 3,5-dimethoxybenzoyl chloride or similar derivatives. The reaction conditions often include the use of Lewis acids like aluminum chloride to facilitate the formation of the desired product through Friedel-Crafts acylation methods. This compound has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography, confirming its structural integrity and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), RKO (colon cancer), and HCT-116 (colorectal cancer) cells. The compound's mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, it has been shown to inhibit β1-integrin/FAK signaling, leading to reduced migration and invasion of cancer cells .

Antioxidant Activity

The compound also demonstrates notable antioxidant properties. It scavenges free radicals effectively, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy against resistant strains makes it a candidate for further development as an antimicrobial agent .

Material Science Applications

In addition to its biological significance, this compound has potential applications in material science. It can be utilized in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties. The incorporation of bromine and methoxy groups enhances its electron transport capabilities, making it suitable for use in electronic devices .

Case Study: Anticancer Activity

A study conducted on various derivatives of this compound revealed that modifications in the methoxy groups significantly influenced cytotoxicity levels across different cancer cell lines. The most potent derivative exhibited an IC50 value of approximately 8.7 µg/mL against hepatocellular carcinoma cells .

Case Study: Antioxidant Efficacy

Another investigation into the antioxidant capacity demonstrated that this compound could effectively reduce oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The bromine atom can participate in halogen bonding, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

A 2010 study synthesized five methanone derivatives (4e–4i) containing a bromo-2-hydroxyphenylthiazole core and different aryl substituents (Table 1) :

Table 1: Physical Properties of Thiazole-Based Methanone Derivatives

| Compound | Substituent | Melting Point (°C) | Key Spectral Features (IR, NMR) |

|---|---|---|---|

| 4e | 4-Methylphenyl | 165.0–168.5 | C=O stretch at 1650 cm⁻¹ |

| 4f | 4-Trifluoromethylphenyl | 138.0–138.5 | Aromatic C–H stretch at 3050 cm⁻¹ |

| 4g | 4-Chlorophenyl | 162.0–163.5 | Br signal at δ 7.45 (¹H-NMR) |

| 4h | Thiophen-2-yl | 165.0–166.0 | Thiophene protons at δ 7.80 |

| 4i | 4-Methoxyphenyl | Not reported | Methoxy signals at δ 3.85 |

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in 4f) reduce melting points compared to electron-donating groups (e.g., methoxy in 4i).

- The thiophene-containing derivative (4h) exhibits higher thermal stability, likely due to π-π stacking interactions.

- The target compound lacks the thiazole ring present in these analogs, which may enhance solubility but reduce rigidity.

Benzofuran-Based Methanone Derivatives

A benzofuran analog, (4-bromo-5-t-butyldimethylsilyloxybenzofuran-2-yl)(3,5-dimethoxyphenyl)methanone (8e), shares the 3,5-dimethoxyphenyl group but incorporates a silyl-protected hydroxyl group and a benzofuran core :

- Melting Point : 119–120°C (lower than the target compound, suggesting reduced crystallinity due to the bulky silyl group).

- Synthesis : 66% yield via flash chromatography, indicating comparable synthetic accessibility.

- ¹H-NMR : Methoxy signals at δ 3.87 and a deshielded benzofuran proton at δ 7.46.

Hydroxyacetophenone Derivatives

The Handbook of Hydroxyacetophenones lists several analogs with halogen and methoxy substituents (Table 2) :

Table 2: Comparison of Hydroxyacetophenone Derivatives

Key Observations :

- Replacement of the methanone group with ethanone (e.g., 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone) reduces molecular weight but preserves hydrogen-bonding capacity via the hydroxyl group.

- Nitro or chlorine substituents increase electrophilicity, which may enhance reactivity in substitution reactions compared to the target compound.

Electronic and Steric Effects

Structural analogs with pyridine or phenyl groups attached to methanone () show similarity scores of 0.88–0.90 to the target compound :

- Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) reduce planarity, whereas the target compound’s linear diaryl structure may favor π-stacking.

Biological Activity

(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 288.1 g/mol

- Appearance : Light red solid

- Melting Point : 168–170 °C

The biological activity of this compound is attributed to several structural features:

- Hydroxyl and Methoxy Groups : These functional groups enhance binding affinity to various biological targets.

- Bromine Atom : The presence of bromine can facilitate halogen bonding, which may improve the compound's interaction with proteins and enzymes involved in disease pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. Notably:

- In Vitro Studies : It has shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). IC values for these cell lines indicate significant potency.

| Cell Line | IC (μM) |

|---|---|

| MDA-MB-231 | 5.31 |

| A549 | 6.42 |

| HT-29 | 12.65 |

| MCF-7 | 13.23 |

These results suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Case Studies and Research Findings

-

Protein Tyrosine Kinase Inhibition :

A study demonstrated that derivatives of this compound exhibit inhibitory activity against protein tyrosine kinases (PTKs), which are crucial in cancer progression. Specific derivatives were found to have IC values lower than those of genistein, a known PTK inhibitor, indicating enhanced efficacy . -

Computational Studies :

Molecular modeling techniques have been employed to predict the binding affinity of this compound to various targets involved in insulin signaling pathways. These studies suggest a potential role in managing diabetes by improving insulin sensitivity . -

Synergistic Effects :

In combination therapies, this compound has shown synergistic effects when used alongside traditional chemotherapeutics, enhancing overall antitumor efficacy while potentially reducing side effects associated with higher doses of single agents .

Future Directions

Given its diverse biological activities, further research is warranted to explore:

- In Vivo Efficacy : Animal studies are needed to evaluate the pharmacokinetics and therapeutic potential in real biological systems.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anticancer properties will provide insights for drug development.

- Structure-Activity Relationship (SAR) : Continued exploration of SAR will aid in optimizing the compound for better efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.